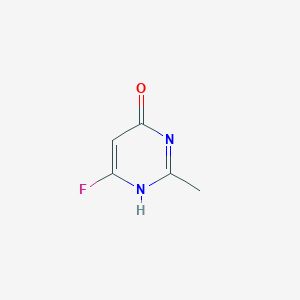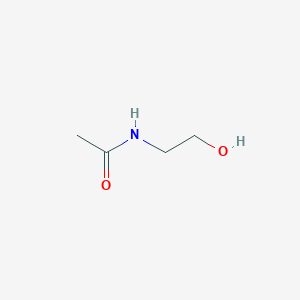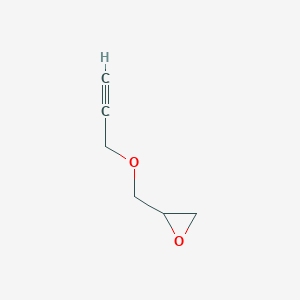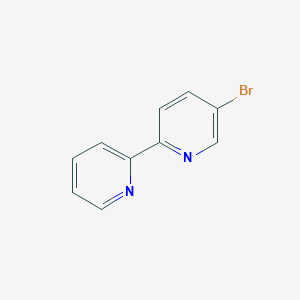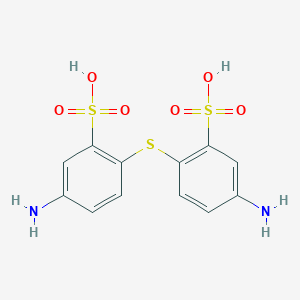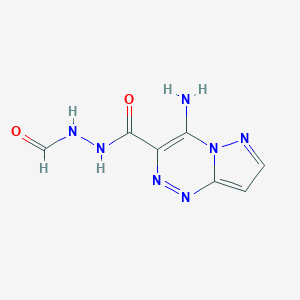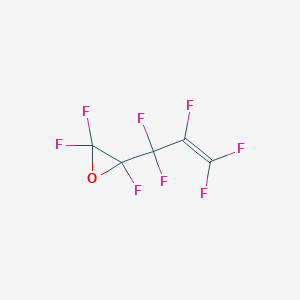
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene, commonly known as OPE, is a fluorinated compound that has attracted significant attention in the scientific community due to its unique chemical and physical properties. OPE is a colorless, odorless, and highly stable compound that has been widely used in various scientific fields, including organic synthesis, materials science, and environmental research.
Mécanisme D'action
The mechanism of action of OPE is not well understood, but it is believed to interact with biological membranes and disrupt their structure and function. OPE has been shown to have a significant effect on the fluidity and permeability of cell membranes, which can lead to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
OPE has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. OPE has been shown to induce DNA damage and apoptosis in human cells, and to disrupt the endocrine system by interfering with the function of estrogen and androgen receptors.
Avantages Et Limitations Des Expériences En Laboratoire
OPE has several advantages for use in lab experiments, including its high thermal stability, chemical inertness, and low toxicity. OPE is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, OPE has some limitations, including its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on OPE, including the development of new synthesis methods that are more efficient and cost-effective, the study of its environmental fate and behavior, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. OPE also has potential applications in the development of new materials, such as superhydrophobic coatings and anti-fouling surfaces, and in the study of surface chemistry and surface modification.
Méthodes De Synthèse
OPE can be synthesized through a variety of methods, including electrochemical fluorination, photochemical fluorination, and direct fluorination. The most common method for synthesizing OPE is through electrochemical fluorination, which involves the electrolysis of a mixture of tetrafluoroethylene and oxygen in the presence of a catalyst. This method is highly efficient and produces high yields of OPE.
Applications De Recherche Scientifique
OPE has been widely used in scientific research due to its unique properties, including its high thermal stability, chemical inertness, and low toxicity. OPE has been used as a solvent and a reagent in organic synthesis, as a building block for the synthesis of fluorinated polymers, and as a model compound for studying the behavior of perfluorinated compounds in the environment. OPE has also been used in the development of new materials, such as self-assembled monolayers and thin films, and in the study of surface chemistry and surface modification.
Propriétés
Numéro CAS |
15453-08-4 |
|---|---|
Nom du produit |
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene |
Formule moléculaire |
C5F8O |
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
2,2,3-trifluoro-3-(1,1,2,3,3-pentafluoroprop-2-enyl)oxirane |
InChI |
InChI=1S/C5F8O/c6-1(2(7)8)3(9,10)4(11)5(12,13)14-4 |
Clé InChI |
ZHOFEJCLMUIOIW-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
SMILES canonique |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
Autres numéros CAS |
15453-08-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



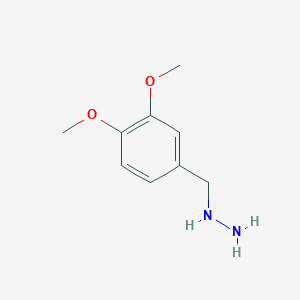
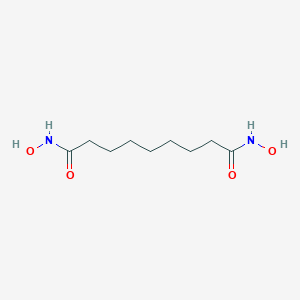
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
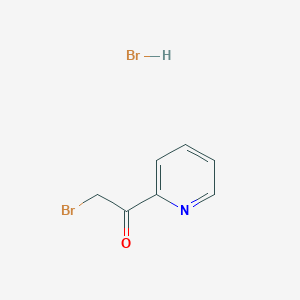
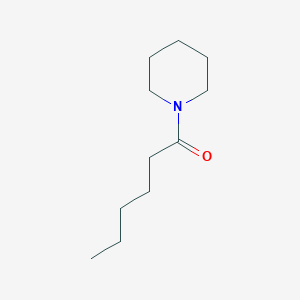
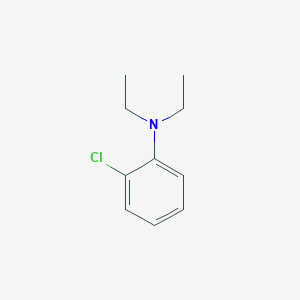
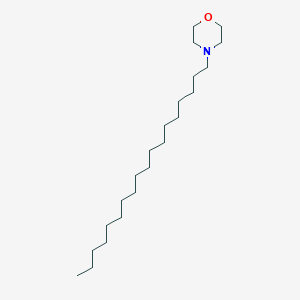
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
